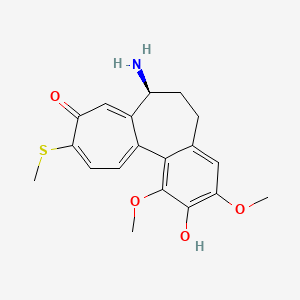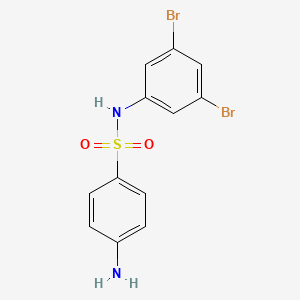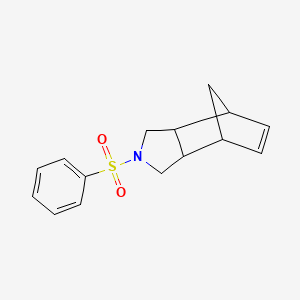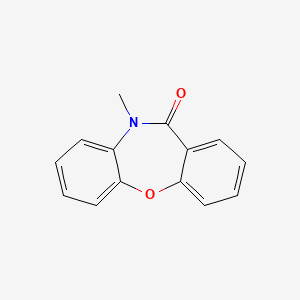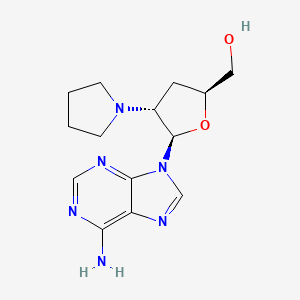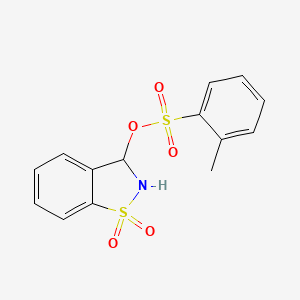
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a synthetic compound that belongs to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves multiple steps, starting from uracil. The process includes bromination, etherification, and thiolation reactions.
Bromination: Uracil is first brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid.
Etherification: The brominated uracil is then reacted with 2-hydroxyethoxy methyl chloride in the presence of a base like potassium carbonate to introduce the hydroxyethoxy methyl group.
Thiolation: Finally, the compound undergoes thiolation with phenylthiol in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated uracil derivatives.
Substitution: Amino or thio-substituted uracil derivatives.
科学研究应用
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Medicine: Investigated for its potential therapeutic effects in treating viral infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves its interaction with biological targets, such as enzymes or receptors. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to antiviral or anticancer effects. The phenylthio group may also contribute to its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Mercaptopurine: An anticancer and immunosuppressive drug that inhibits purine synthesis.
Acyclovir: An antiviral drug that inhibits viral DNA polymerase.
Uniqueness
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its combination of a bromine atom, a hydroxyethoxy methyl group, and a phenylthio group. This unique structure may confer specific biological activities and chemical reactivity that differ from other similar compounds.
属性
CAS 编号 |
123027-55-4 |
|---|---|
分子式 |
C13H13BrN2O4S |
分子量 |
373.22 g/mol |
IUPAC 名称 |
5-bromo-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI 键 |
HNOSGAJCZZCIIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





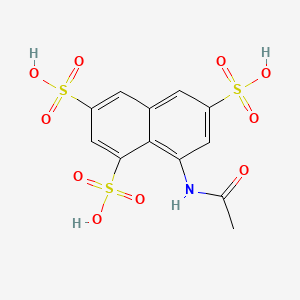
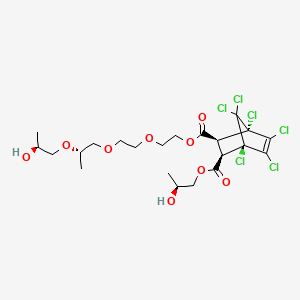
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
